![molecular formula C13H15N3 B13875784 N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine](/img/structure/B13875784.png)
N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a pyridine ring and an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine typically involves the reaction of 4-bromopyridine with N-(2-aminoethyl)benzene-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted benzene or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine involves its ability to interact with various molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structure allows it to bind to specific protein sites, influencing biological pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-[2-(pyridin-2-yl)ethyl]benzene-1,2-diamine
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
- N1,N4-bis(pyridine-2-yl)ethylene benzene-1,4-diamine
Uniqueness
N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and benzene rings, along with the ethylamine linkage, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C13H15N3 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
2-N-(2-pyridin-4-ylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H15N3/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10,14H2 |
InChI-Schlüssel |
DEBJUUPQOIJMGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NCCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


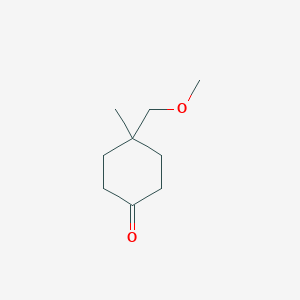
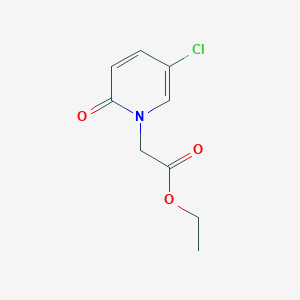
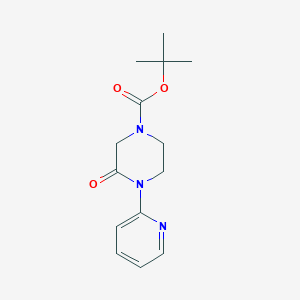
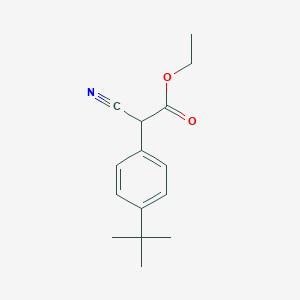

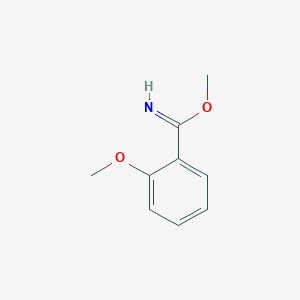
![4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline](/img/structure/B13875721.png)
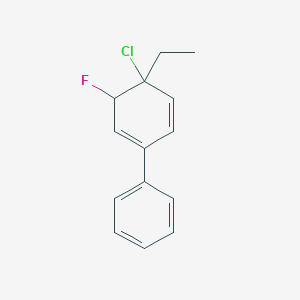
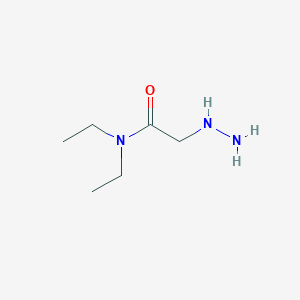
![Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13875735.png)
![7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13875742.png)
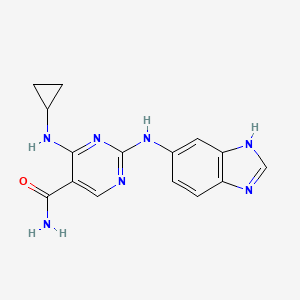
![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine](/img/structure/B13875774.png)
![tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate](/img/structure/B13875782.png)
